1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is a compound that belongs to the class of triazoles and thiophenes. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . Thiophenes, on the other hand, are heterocyclic compounds that have applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring . The reaction conditions usually involve refluxing in ethanol or another suitable solvent.
Chemical Reactions Analysis
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Scientific Research Applications
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the synthesis of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the thiophene ring can interact with cellular membranes, affecting their integrity .
Comparison with Similar Compounds
Similar compounds include other triazole and thiophene derivatives, such as:
1,2,3-triazole-4-carboxylic acid: Known for its antimicrobial properties.
2-thiophenecarboxaldehyde: Used in the synthesis of various thiophene derivatives.
1,2,4-triazole: Exhibits antifungal and anticancer activities
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combined triazole and thiophene structure, which imparts a range of biological activities and synthetic versatility.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c10-11-9(16)6-4-14(13-12-6)5-7(15)8-2-1-3-17-8/h1-4,7,15H,5,10H2,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPPRFBYXUWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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